Norgestimate metabolite Norelgestromin (Standard)
Description
Properties
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLNHNDMZNMC-VTKCIJPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74183-55-4, 53016-31-2 | |
| Record name | Norelgestromin, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORELGESTROMIN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Backing Layer
The outermost layer is a flexible, beige-colored film composed of low-density pigmented polyethylene and polyester. This layer provides structural integrity, protects the adhesive layer from environmental factors, and prevents water loss. Its heat-stamped labeling ensures product identification without compromising flexibility.
Middle Adhesive Layer
The middle layer contains the active pharmaceutical ingredients (APIs) norelgestromin (6.00 mg) and ethinyl estradiol (0.75 mg), embedded within a polyisobutylene/polybutene adhesive matrix. Inactive components include crospovidone (a cross-linked polymer enhancing drug dispersion), non-woven polyester fabric (for mechanical stability), and lauryl lactate (a permeation enhancer). The adhesive properties ensure continuous skin contact, while the polyester fabric prevents layer delamination during wear.
Release Liner
A transparent polyethylene terephthalate (PET) film coated with polydimethylsiloxane forms the innermost layer. This silicone-coated liner is removed prior to application, exposing the adhesive surface. It protects the drug-loaded layer during storage and maintains sterility.
Table 1: Composition of Ortho Evra Patch Layers
| Layer | Components | Function |
|---|---|---|
| Backing | Low-density polyethylene, polyester | Structural support, environmental protection |
| Middle Adhesive | Polyisobutylene/polybutene, crospovidone, polyester fabric, lauryl lactate | Drug delivery, skin adhesion |
| Release Liner | PET film, polydimethylsiloxane | Storage protection, sterility maintenance |
Manufacturing Process and Layer Assembly
The production of Ortho Evra involves sequential layer assembly, precision coating, and quality validation steps.
Drug-Adhesive Matrix Preparation
Norelgestromin and ethinyl estradiol are homogenized with polyisobutylene/polybutene adhesive under controlled temperature (20–25°C) to prevent hormone degradation. Crospovidone and lauryl lactate are added to form a uniform dispersion. This mixture is coated onto the polyester fabric substrate at a thickness of 100–150 μm, ensuring API homogeneity.
Layer Lamination
The drug-loaded adhesive layer is laminated between the backing film and release liner using roll-to-roll processing. Pressure (5–10 kPa) and heat (30–40°C) activate the adhesive without altering drug stability. The final patch is die-cut into 20 cm² units, each containing 6.00 mg norelgestromin and 0.75 mg ethinyl estradiol.
Environmental Controls
Manufacturing occurs in ISO Class 7 cleanrooms to minimize particulate contamination. Relative humidity is maintained below 40% to prevent adhesive hydration, which could alter drug release kinetics.
Drug Loading and Release Mechanisms
The patch’s design ensures steady hormone delivery over 168 hours, with pharmacokinetic profiles distinct from oral contraceptives.
Drug Loading Parameters
Each 20 cm² patch contains:
-
Norelgestromin : 6.00 mg (150 μg/day release rate)
The higher initial drug load compensates for transdermal absorption inefficiencies, ensuring therapeutic serum concentrations.
Release Kinetics
Hormone release follows first-order kinetics, modulated by the adhesive matrix. The initial burst release (0–48 hours) achieves steady-state concentrations, followed by sustained delivery. Mathematical modeling confirms that serum concentrations of norelgestromin and ethinyl estradiol remain within therapeutic windows (0.6–1.2 ng/mL and 25–75 pg/mL, respectively) for seven days.
Table 2: Pharmacokinetic Parameters of Ortho Evra
| Parameter | Norelgestromin | Ethinyl Estradiol |
|---|---|---|
| Steady-state concentration (C~ss~) | 0.8 ng/mL | 50 pg/mL |
| Elimination half-life (t~1/2~) | 28.4 hours | 15.2 hours |
| Clearance (Cl) | 7.89 L/h | 18.3 L/h |
| Volume of distribution (V~d~) | 323.3 L | 401.4 L |
Quality Control and Regulatory Considerations
Ortho Evra’s manufacturing adheres to FDA Current Good Manufacturing Practices (cGMP), with rigorous testing at each production stage.
In-Process Testing
-
Adhesive uniformity : Laser micrometers verify coating thickness (±5% tolerance).
-
Drug content : High-performance liquid chromatography (HPLC) assays confirm norelgestromin and ethinyl estradiol concentrations within 95–105% of target.
-
Adhesion strength : Patches are tested on ex vivo human skin models; minimum adhesion of 1.5 N/cm² is required for 7-day wear.
Stability Studies
Accelerated stability testing (40°C/75% relative humidity for 6 months) ensures patch integrity and drug potency. Post-storage assays show ≤5% degradation of APIs, complying with ICH Q1A guidelines.
Bioequivalence Requirements
FDA mandates comparative pharmacokinetic studies against oral contraceptives. Ortho Evra demonstrates 20% higher systemic exposure (AUC) to ethinyl estradiol than oral norgestimate/EE formulations, necessitating warnings about thromboembolism risks.
Innovations in Transdermal Delivery Design
The patch’s development addressed challenges unique to hormone delivery:
Chemical Reactions Analysis
Types of Reactions
Norelgestromin undergoes various chemical reactions, including:
Oxidation: Conversion of oxime to ketone.
Reduction: Reduction of ketone to hydroxyl group.
Substitution: Introduction of functional groups to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include norelgestromin and its metabolites, which are biologically active and contribute to its contraceptive effects .
Scientific Research Applications
Efficacy
Clinical studies have shown that Ortho Evra has an efficacy rate comparable to that of traditional oral contraceptives. In pooled data from three pivotal studies involving over 3,300 women, the Pearl Index—a measure of contraceptive efficacy—demonstrated that Ortho Evra effectively prevents pregnancy when used as directed .
Comparative Efficacy
| Method | Pearl Index Rate |
|---|---|
| Ortho Evra | 0.9 - 1.2 |
| Oral Contraceptives | 0.5 - 3.0 |
Pharmacokinetics
The pharmacokinetic profile of Ortho Evra differs significantly from that of oral contraceptives. Studies indicate that the steady-state concentrations of EE are approximately 60% higher in users of Ortho Evra compared to those using oral contraceptives containing 35 mcg EE . This higher exposure may influence both efficacy and safety profiles.
Key Pharmacokinetic Findings
- Steady State Concentration (Css) : Achieved within two weeks.
- Peak Concentration (Cmax) : Approximately 25% lower than oral contraceptives.
- Area Under Curve (AUC) : Higher in patch users, indicating prolonged hormone exposure.
Adverse Effects
While Ortho Evra is generally well-tolerated, it carries some risks similar to those associated with oral contraceptives. Common adverse effects include:
- Headaches
- Nausea
- Application-site reactions
- Breast tenderness
- Increased risk of venous thromboembolism (VTE), particularly in women over 90 kg .
Case Studies and Research Insights
- Study on Adolescent Use : A multicenter study evaluated the use of Ortho Evra in adolescents, highlighting both efficacy and cycle control. The results indicated that adolescents tolerated the patch well and experienced fewer menstrual-related side effects compared to traditional methods .
- Pharmacokinetic Variability : Research comparing estrogen levels in women using Ortho Evra versus oral contraceptives found significant differences in hormone absorption and metabolism, leading to tailored recommendations for patients based on individual health profiles .
- Long-term Compliance : Studies suggest that adherence rates are higher with transdermal patches like Ortho Evra compared to daily pills, potentially leading to lower unintended pregnancy rates in real-world settings .
Mechanism of Action
Norelgestromin exerts its effects by binding to progesterone receptors in the body, mimicking the natural hormone progesterone. This binding inhibits ovulation by suppressing gonadotropins, induces changes in the endometrium to decrease the likelihood of implantation, and thickens cervical mucus to impede sperm movement . The primary molecular targets include the progesterone receptor and estrone sulfatase .
Comparison with Similar Compounds
Table 1: Efficacy and Cycle Control
| Parameter | Ortho Evra | COCs (e.g., Ortho-Cyclen) |
|---|---|---|
| Pearl Index (perfect use) | 0.88 | 0.70–1.24 |
| Ovulation Suppression | 93.8% | 92.8% |
| Breakthrough Bleeding | 10.5% | 15.0% |
| Weight Limitations | <90 kg | None |
Venous Thromboembolism (VTE) Risk
Studies conflict on VTE risk. Two epidemiological studies sponsored by Ortho-McNeil found a two-fold increased VTE risk compared to COCs containing 35 μg EE and norgestimate (OR 2.0, 95% CI 1.1–3.8), attributed to 60% higher mean serum EE levels in patch users . 1 per 200,000 users) . The FDA advises caution in women with VTE risk factors .
Other Adverse Effects
Ortho Evra users report higher rates of application-site reactions (20%) and breast symptoms (18%) compared to COCs (3% and 12%, respectively). Serious risks include pseudotumor cerebri (linked to 17 deaths from blood clots and 5 from strokes/heart attacks) .
Table 2: Adverse Event Comparison
| Adverse Event | Ortho Evra | COCs |
|---|---|---|
| VTE Risk | 2.0–3.0x | Baseline |
| Application-Site Reactions | 20% | N/A |
| Breast Symptoms | 18% | 12% |
| Pseudotumor Cerebri | Rare | Rare |
Pharmacokinetics and Compliance
Ortho Evra maintains adhesive reliability under heat, humidity, and exercise, with only 1.1% of patches detaching spontaneously . Compliance is superior to COCs: 90% of users achieve perfect dosing vs. 70–80% with daily pills . This is attributed to weekly administration, reducing user error .
Bone Health and Special Populations
This contrasts with COCs, which may preserve BMD in teens .
Biological Activity
Ortho Evra, a transdermal contraceptive patch, delivers two active ingredients: norelgestromin (NGMN) and ethinyl estradiol (EE) . This article explores the biological activity of Ortho Evra, focusing on its pharmacokinetics, efficacy, and safety profile based on diverse studies and clinical trials.
Pharmacokinetics
Absorption and Steady State
Ortho Evra is applied to various anatomical sites, including the abdomen, buttock, upper outer arm, and upper torso. Studies indicate that both NGMN and EE reach a plateau in serum concentration approximately 48 hours after application. Steady-state concentrations are achieved within two weeks of continuous use. The pharmacokinetic parameters for NGMN and EE are summarized in Table 1.
| Parameter | NGMN Cycle 1 (ng/mL) | NGMN Cycle 3 (ng/mL) | EE Cycle 1 (pg/mL) | EE Cycle 3 (pg/mL) |
|---|---|---|---|---|
| Css | 0.70 (39.4%) | 0.70 (41.8%) | 46.4 (38.5%) | 47.6 (36.4%) |
| AUC0-168 | 107 (44.2%) | 105 (43.2%) | - | - |
Metabolism
Unlike oral contraceptives, Ortho Evra avoids first-pass metabolism due to its transdermal delivery system. NGMN is metabolized in the liver to norgestrel, which has significant binding to sex hormone-binding globulin (SHBG). This characteristic leads to a reduction in free testosterone levels compared to baseline levels in users .
Efficacy
Contraceptive Effectiveness
Clinical trials have demonstrated that Ortho Evra is effective in preventing pregnancy with a Pearl Index comparable to that of oral contraceptives. In pivotal studies involving over 1,500 women, the efficacy was consistent across various demographics . The patch's effectiveness is attributed to its ability to maintain therapeutic levels of hormones over a seven-day period.
Safety Profile
Adverse Effects
Common side effects reported include nausea, headache, breast tenderness, and skin reactions at the application site. Serious risks include thromboembolic events, particularly in women with predisposing factors such as smoking or obesity .
Case Studies
Several case studies have highlighted the safety and efficacy of Ortho Evra:
- Study on Long-term Use: In a study involving over 1,600 women using Ortho Evra for six months or longer, adverse effects were monitored closely. Results indicated that while some users experienced mild side effects, serious complications were rare .
- Comparative Study: A comparative study between Ortho Evra and oral contraceptives found no significant differences in cycle control or rates of unintended pregnancies among users of both methods .
Q & A
Q. How can meta-analyses synthesize safety data from Ortho Evra studies with heterogeneous designs?
- Methodological Answer: Apply PRISMA guidelines, subgrouping by study type (RCTs vs. observational), comparator arm, and outcome definitions. Use GRADE criteria to evaluate bias risk. For example, a 2010 meta-analysis found no significant difference in VTE risk after adjusting for surveillance bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
